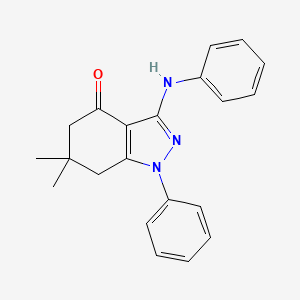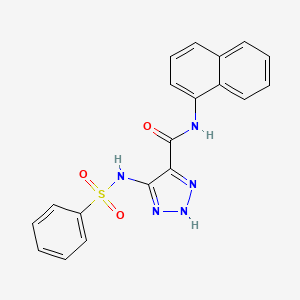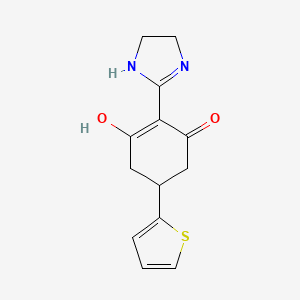
3-anilino-6,6-dimethyl-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-anilino-6,6-dimethyl-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a heterocyclic compound with a unique structure that includes an indazole core. Indazole derivatives are known for their wide range of biological activities, making them significant in medicinal chemistry .
Preparation Methods
The synthesis of 3-anilino-6,6-dimethyl-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves multicomponent reactions. One common method includes the reaction of cyclic enaminones and arylglyoxals, which rapidly assemble functionalized tetrahydroindol-4-ones . Industrial production methods may involve similar multicomponent reactions but optimized for large-scale synthesis.
Chemical Reactions Analysis
3-anilino-6,6-dimethyl-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the anilino group.
Bromination: Radical allyl bromination at position 7 using N-bromosuccinimide in the presence of azobisisobutyronitrile.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a scaffold for designing new molecules with potential biological activities.
Biology: Studied for its interactions with various biological targets.
Industry: Utilized in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 3-anilino-6,6-dimethyl-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets. For instance, as a potential SARS-CoV-2 main protease inhibitor, it binds to the active site of the protease, inhibiting its activity and thus preventing viral replication .
Comparison with Similar Compounds
Similar compounds include other indazole derivatives such as:
- 1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
- 3-phenyl-5,6,7,7a-tetrahydro-2-benzofuran-1(4H)-one
- 3-ethyl-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one
Compared to these compounds, 3-anilino-6,6-dimethyl-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C21H21N3O |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
3-anilino-6,6-dimethyl-1-phenyl-5,7-dihydroindazol-4-one |
InChI |
InChI=1S/C21H21N3O/c1-21(2)13-17-19(18(25)14-21)20(22-15-9-5-3-6-10-15)23-24(17)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3,(H,22,23) |
InChI Key |
HMNODXCWKHQDQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=NN2C3=CC=CC=C3)NC4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-ethoxyphenyl)amino]methylidene}thiophene-2-carboxamide](/img/structure/B11033922.png)
![methyl 5-benzyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11033926.png)
![4-amino-7-(2-methylphenyl)-2-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one](/img/structure/B11033927.png)
![N-[(Z)-(1,3-benzothiazol-2-ylamino){[(4-fluorophenyl)carbonyl]amino}methylidene]-4-fluorobenzamide](/img/structure/B11033932.png)

![(1E)-6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-1-(2-oxo-2-phenylethylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11033961.png)
![4-Chloro-N~1~-[6-oxopyrazolo[5,1-C]pyrido[4,3-E][1,2,4]triazin-7(6H)-YL]benzamide](/img/structure/B11033965.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dioxo-N-[4-(trifluoromethoxy)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11033968.png)
![1-[4-amino-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone](/img/structure/B11033974.png)
![1-(3-methylbutyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B11033980.png)

![Ethyl 4-(4-methylphenyl)-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11033988.png)
![N-[2-(1H-indol-3-yl)ethyl]-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxamide](/img/structure/B11033991.png)
